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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

Cat. No.: B2948024 Get Quote

Abstract: This technical guide provides a comprehensive overview of the chemical and

pharmacological properties of 1-(3-Chlorophenyl)piperazine, commonly known as m-CPP. It is

intended for researchers, scientists, and drug development professionals. This document

delves into the compound's physicochemical characteristics, synthesis, analytical

methodologies, and its complex pharmacological profile, with a focus on its interactions with

serotonergic systems. All data and protocols are supported by authoritative references to

ensure scientific integrity.

Introduction and Nomenclature
1-(3-Chlorophenyl)piperazine (m-CPP) is a psychoactive compound belonging to the

phenylpiperazine class. It is notable both as a research chemical for probing the function of the

serotonin system and as a major active metabolite of several widely prescribed antidepressant

drugs, including trazodone and nefazodone[1][2][3][4]. Its activity, primarily as a non-selective

serotonin receptor agonist, has made it a subject of significant interest in neuroscience and

pharmacology[4].

It is important to clarify a point of nomenclature. While the topic specifies "2-(3-
Chlorophenyl)piperazine," the standard and overwhelmingly prevalent nomenclature for this

compound is 1-(3-Chlorophenyl)piperazine, as the phenyl substituent is located on one of the

nitrogen atoms of the piperazine ring, which is designated as the 1-position. This guide will use

the standard nomenclature.
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Physicochemical Properties
The properties of m-CPP can vary significantly between its free base form and its more

commonly used hydrochloride salt. The free base is typically a colorless to light yellow oil, while

the hydrochloride salt is an off-white to pale brown crystalline solid, which is more stable and

easier to handle for research purposes[1][3].

Property
1-(3-
Chlorophenyl)piper
azine (Free Base)

1-(3-
Chlorophenyl)piper
azine HCl (Salt)

Source(s)

Synonyms

m-CPP, meta-

Chlorophenylpiperazin

e

m-CPP HCl, 1-(m-

Chlorophenyl)piperazi

ne HCl

[3][5]

CAS Number 6640-24-0
65369-76-8 or 13078-

15-4
[3][5]

Molecular Formula C₁₀H₁₃ClN₂ C₁₀H₁₃ClN₂ · HCl [3][5]

Molecular Weight 196.68 g/mol 233.14 g/mol [6]

Appearance
Colorless to light

yellow oil

Off-white crystalline

solid/powder
[2][3]

Melting Point
Not applicable (Oil at

RT)

210-214 °C

(decomposes)
[1]

Solubility

Soluble in organic

solvents (DMSO,

Chloroform)

Soluble in Methanol,

DMSO (10 mg/ml),

PBS (pH 7.2, 10

mg/ml)

[1][5]

pKa
8.85 ± 0.10

(Predicted)
Not applicable [1]

UV λmax (in PBS) Not applicable 211, 249, 288 nm [5]
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The most common synthetic route to m-CPP involves the cyclization reaction between 3-

chloroaniline and bis(2-chloroethyl)amine hydrochloride. This method is favored for its

straightforward approach and accessible starting materials.

Synthesis Workflow Diagram```dot

Step 1: Formation of Cyclizing Agent

Step 2: Arylpiperazine Formation

Step 3: Purification

Diethanolamine

Bis(2-chloroethyl)amine HCl

 Chlorination 

Thionyl Chloride (SOCl₂)
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 Cyclization in Xylene (Reflux) 

Crude Product

Recrystallization / Column Chromatography

Purified m-CPP HCl
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Caption: Standard analytical workflow for the characterization of m-CPP.

High-Performance Liquid Chromatography (HPLC)
Protocol
Objective: To identify and quantify m-CPP using reverse-phase HPLC.

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the m-CPP

sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[7] Further dilute 1 mL of this

stock solution into 10 mL with methanol to achieve a working concentration.[7]

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 µm particle size).[8]

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[8][9] The gradient or

isocratic ratio should be optimized to achieve good peak separation.

Causality: A C18 column provides excellent hydrophobic retention for the arylpiperazine

structure. The acetonitrile/water mobile phase allows for elution. Formic acid is used to

protonate the piperazine nitrogens, ensuring good peak shape and providing

compatibility with mass spectrometry (MS) detection by facilitating ionization.[9]

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm.

Column Temperature: 30 °C.

Analysis: Inject the prepared sample. Identify the m-CPP peak based on its retention time

compared to a certified reference standard. Quantify using a calibration curve constructed

from standards of known concentrations.

Spectral Data Interpretation
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the hydrochloride salt shows

characteristic signals. A broad singlet is typically observed around 9.67 ppm corresponding

to the two protons of the secondary amine cation (-NH₂⁺-) in the piperazine ring. The

aromatic protons of the 3-chlorophenyl group appear in the region of 6.87-7.29 ppm. The

protons on the piperazine ring appear as two multiplets or broad signals around 3.18 ppm

and 3.46 ppm, corresponding to the four protons adjacent to the phenyl-substituted nitrogen

and the four protons adjacent to the secondary amine, respectively.[10]

Mass Spectrometry (MS): In electrospray ionization (ESI-MS) in positive mode, m-CPP

typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 197. Under collision-

induced dissociation (CID), the fragmentation of phenylpiperazines is characterized by the

cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions

that can be used for structural confirmation.[8][11]

Pharmacological Profile
m-CPP exhibits a complex pharmacological profile, acting primarily as a non-selective agonist

at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT₂C subtype.[1]

[12] It also interacts with other neurotransmitter systems, which contributes to its wide range of

physiological and behavioral effects.

Receptor Binding Affinity
The following table summarizes the binding affinity of m-CPP at various human

neurotransmitter receptors. This data is crucial for understanding its mechanism of action and

potential off-target effects.
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Receptor Target
Binding Affinity
(IC₅₀ nM)

Receptor Target
Binding Affinity
(IC₅₀ nM)

Serotonin 5-HT₁ 1300 α₁-Adrenergic 2500

Serotonin 5-HT₂ 360 α₂-Adrenergic 570

Serotonin 5-HT₃
Not specified, but

active
β-Adrenergic 24000

Serotonin Transporter

(SERT)
230 Dopamine D₂ 11000

Benzodiazepine > 100,000 (inactive)
Muscarinic

Cholinergic
15000

Data compiled from a

study on human brain

membranes.

[13]

A separate study

reported Ki values for

specific human 5-HT

receptor subtypes:

5-HT₂A: 32.1 nM (Antagonist) [12][14]* 5-HT₂B: 28.8 nM (Antagonist) [12][14]* 5-HT₂C: 3.4

nM (Partial Agonist) [14]

Mechanism of Action
The primary mechanism of m-CPP is its direct agonism at postsynaptic serotonin receptors. Its

high affinity and agonist/partial agonist activity at the 5-HT₂C receptor are believed to mediate

many of its characteristic effects, including appetite suppression (anorectic effects), anxiety,

and potential induction of headaches or migraines.[12][14] The compound also functions as a

serotonin releasing agent and a reuptake inhibitor, further increasing synaptic serotonin levels.

[12]
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Its role as an active metabolite of trazodone is clinically significant, as it may contribute to both

the therapeutic efficacy and the side-effect profile of the parent drug.[3][4]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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